molecular formula C24H29N3O3S B10996589 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10996589
M. Wt: 439.6 g/mol
InChI Key: INJLPCKCNBTPJB-UHFFFAOYSA-N
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Description

“N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” is a complex organic compound that features a unique spiro structure. Compounds with such intricate structures often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” likely involves multiple steps, including the formation of the cyclopenta[d][1,3]thiazole ring, the spiro[cyclohexane-1,3’-isoquinoline] core, and the final carboxamide group. Each step would require specific reagents, catalysts, and reaction conditions to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of such a compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials, catalysts, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to proteins, nucleic acids, or other biomolecules, leading to changes in their function or activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other spirocyclic molecules, thiazole derivatives, or isoquinoline-based structures.

Uniqueness

The uniqueness of “N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” lies in its specific combination of functional groups and structural features, which could confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H29N3O3S/c1-30-15-14-27-22(29)17-9-4-3-8-16(17)20(24(27)12-5-2-6-13-24)21(28)26-23-25-18-10-7-11-19(18)31-23/h3-4,8-9,20H,2,5-7,10-15H2,1H3,(H,25,26,28)

InChI Key

INJLPCKCNBTPJB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NC5=C(S4)CCC5

Origin of Product

United States

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